(3,4-Dihydro-1-naphthyloxy)trimethylsilane
Overview
Description
(3,4-Dihydro-1-naphthyloxy)trimethylsilane is an organosilicon compound known for its unique properties and applications in various fields of research and industry. It is also referred to as L-selectride and has found widespread use as a reducing agent in organic chemistry. The compound was first synthesized by chemists at Dow Chemical Company in the 1970s.
Preparation Methods
The synthesis of (3,4-Dihydro-1-naphthyloxy)trimethylsilane involves the reaction of trimethylsilane with 1,2-dihydronaphthalene in the presence of a catalyst such as platinum or palladium (II) acetate. This reaction proceeds through a hydrosilylation mechanism, where the silane group adds to the double bond in the naphthalene ring. The reaction conditions typically include a temperature range of 63-65°C at 0.01 mmHg .
Chemical Reactions Analysis
(3,4-Dihydro-1-naphthyloxy)trimethylsilane is highly reactive due to the presence of the silane group (SiH3). It can participate in various chemical reactions, including reductions, hydrosilylations, and deprotonations. Common reagents used in these reactions include bismesitylmagnesium, which acts as a non-nucleophilic carbon-centered base reagent . Major products formed from these reactions include silyl enol ethers and other organosilicon compounds .
Scientific Research Applications
(3,4-Dihydro-1-naphthyloxy)trimethylsilane has numerous applications in scientific research:
Organic Chemistry: It is widely used as a reducing agent to reduce various functional groups such as carbonyls, esters, and nitriles.
Material Science: The compound is used in the synthesis of polymers with specific stereochemical configurations, which are important for creating materials with defined physical and chemical properties.
Industrial Applications: It is utilized in the deposition of dielectric thin films in PECVD systems, which is significant for creating low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides.
Ophthalmic Lens Materials: Derivatives of trimethylsilane are used in the synthesis of high oxygen permeable ophthalmic lens materials.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-1-naphthyloxy)trimethylsilane involves a hydrosilylation mechanism, where the silane group adds to the double bond in the naphthalene ring. This reaction is facilitated by the presence of a catalyst such as platinum or palladium (II) acetate. The molecular targets and pathways involved in this mechanism include the activation of the double bond in the naphthalene ring and the subsequent addition of the silane group.
Comparison with Similar Compounds
(3,4-Dihydro-1-naphthyloxy)trimethylsilane can be compared with other similar compounds such as:
- (1,1-Dimethyl-2-propynyl)oxytrimethylsilane
- (3-Bromophenylethynyl)trimethylsilane
- (1-Bromovinyl)trimethylsilane
- (4-Bromophenylethynyl)trimethylsilane
These compounds share similar structural characteristics and reactivity due to the presence of the trimethylsilane group. this compound is unique in its specific applications and reactivity patterns, particularly in the synthesis of silyl enol ethers and its use as a reducing agent in organic chemistry .
Properties
IUPAC Name |
3,4-dihydronaphthalen-1-yloxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OSi/c1-15(2,3)14-13-10-6-8-11-7-4-5-9-12(11)13/h4-5,7,9-10H,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUIWDWUUCGKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401164 | |
Record name | (3,4-Dihydro-1-naphthyloxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38858-72-9 | |
Record name | (3,4-Dihydro-1-naphthyloxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-Dihydro-1-naphthyloxy)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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